molecular formula C10H9N3O2S B1612404 Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate CAS No. 51542-42-8

Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate

Cat. No. B1612404
CAS RN: 51542-42-8
M. Wt: 235.26 g/mol
InChI Key: FFWNJSLCIGAQEI-UHFFFAOYSA-N
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Description

“Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate” is a chemical compound with the empirical formula C7H11N3O2S . It has a molecular weight of 201.25 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate” can be represented by the SMILES string NC1=NN=C(CCCC(OC)=O)S1 .

Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

  • Photodynamic Therapy : A derivative of 1,3,4-thiadiazole, specifically a zinc phthalocyanine, has shown potential in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Fluorescence Studies and Molecular Aggregation

  • Fluorescence in Aqueous Solutions : Compounds similar to Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate show interesting fluorescence effects in aqueous solutions, useful for various spectroscopic applications (Matwijczuk et al., 2018).
  • Molecular Aggregation Effects : Studies on molecular aggregation and the fluorescence effects of 1,3,4-thiadiazole derivatives indicate potential applications in understanding molecular interactions in various environments (Matwijczuk et al., 2016).

Anticancer and Antimicrobial Properties

  • Anticancer Activity : Some derivatives have shown promising anticancer activities against various human cancer cell lines, making them potential candidates for drug discovery (Tiwari et al., 2017).
  • Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds have displayed antimicrobial activity, suggesting their use in developing new antimicrobial agents (Gür et al., 2020).

Synthesis and Chemical Properties

  • Synthetic Pathways : Research on the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives provides insights into the synthetic pathways for compounds similar to Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate, useful in drug discovery (Durcik et al., 2020).

Diuretic Activity

  • Diuretic Activity : Some 1,3,4-thiadiazole derivatives, closely related to Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate, have shown diuretic activity in animal studies, indicating potential therapeutic uses (Ergena, Rajeshwar, & Solomon, 2022).

Future Directions

The future directions for the study of “Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate” and related compounds could involve further exploration of their potential as anticancer agents . Additionally, their synthesis could be optimized for efficiency and yield .

properties

IUPAC Name

methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-15-9(14)7-4-2-6(3-5-7)8-12-13-10(11)16-8/h2-5H,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWNJSLCIGAQEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589669
Record name Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate

CAS RN

51542-42-8
Record name Benzoic acid, 4-(5-amino-1,3,4-thiadiazol-2-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51542-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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